molecular formula C13H13N3O3 B2972498 4-Amino-2-(2-oxopiperidin-3-yl)isoindoline-1,3-dione CAS No. 1283964-17-9

4-Amino-2-(2-oxopiperidin-3-yl)isoindoline-1,3-dione

Cat. No.: B2972498
CAS No.: 1283964-17-9
M. Wt: 259.265
InChI Key: GWHXPFBXPSHXGR-UHFFFAOYSA-N
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Description

“4-Amino-2-(2-oxopiperidin-3-yl)isoindoline-1,3-dione” is a chemical compound with the molecular formula C13H13N3O3 . It has a molecular weight of 259.26 g/mol . The IUPAC name for this compound is 4-amino-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione .


Molecular Structure Analysis

The InChI code for this compound is InChI=1S/C13H13N3O3/c14-8-4-1-3-7-10(8)13(19)16(12(7)18)9-5-2-6-15-11(9)17/h1,3-4,9H,2,5-6,14H2,(H,15,17) . This code provides a standard way to encode the compound’s molecular structure. The compound also has a Canonical SMILES representation, which is C1CC(C(=O)NC1)N2C(=O)C3=C(C2=O)C(=CC=C3)N .


Physical And Chemical Properties Analysis

The compound has several computed properties. It has a XLogP3-AA value of 0.6, indicating its partition coefficient between octanol and water, which is a measure of its solubility . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are both 259.09569129 g/mol . The topological polar surface area is 92.5 Ų , and it has a heavy atom count of 19 .

Scientific Research Applications

Synthesis and Structural Studies

  • The synthesis and crystal structure analysis of related isoindoline-1,3-dione derivatives have been extensively studied. For example, an organo-amino compound synthesis involving isoindoline-1,3-dione highlighted the compound's crystalline structure and potential applications in material science due to its specific molecular interactions and hydrogen bonding patterns (Alami Anouar et al., 2019). Such structural insights are crucial for designing materials with desired properties.

Optoelectronic Applications

  • Novel acridin-isoindoline-1,3-dione derivatives have been synthesized for optoelectronic applications, demonstrating their significance in the development of fluorescent compounds and materials with high thermal stability (Smita G. Mane et al., 2019). The detailed characterization of these compounds provides a foundation for their application in optoelectronics and material science.

Catalytic Applications

  • Isoindoline-1,3-dione-functionalized magnetic nanoparticles have been developed as reusable catalysts for the synthesis of 4H-pyran derivatives, showcasing the compound's utility in catalyzing multicomponent reactions. This approach offers environmental benefits and efficiency in chemical synthesis (Nemat Shabani et al., 2021). The use of magnetic nanoparticles highlights the innovation in catalysis and green chemistry applications.

Anticancer Activity

  • Isoindoline-1,3-dione derivatives have been evaluated for their anticancer activity, with some compounds showing promising results against various human cancer cell lines. This indicates the potential of these compounds in developing new anticancer therapies (Anuj Kumar et al., 2015). The research on isoindoline-1,3-dione derivatives highlights their significance in medicinal chemistry and drug development.

Antimicrobial and Anti-inflammatory Applications

  • The antimicrobial and anti-inflammatory properties of isoindoline-1,3-dione derivatives have also been explored, further underscoring their versatility and potential in therapeutic applications (A. Sabastiyan & M. Suvaikin, 2012). These findings contribute to the broader understanding of isoindoline-1,3-dione derivatives' biological activities and potential applications in healthcare.

Mechanism of Action

Safety and Hazards

The compound is associated with the GHS07 pictogram, and the signal word is "Warning" . Hazard statements include H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 4-Amino-2-(2-oxopiperidin-3-yl)isoindoline-1,3-dione are not fully understood yet. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may involve binding to specific sites on these molecules .

Cellular Effects

It is believed that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed that this compound exerts its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is believed that this compound may have varying effects over time, including potential impacts on the product’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is believed that the effects of this compound may vary with different dosages, potentially including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

It is believed that this compound may interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

It is believed that this compound may interact with various transporters or binding proteins, potentially affecting its localization or accumulation .

Subcellular Localization

It is believed that this compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Properties

IUPAC Name

4-amino-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c14-8-4-1-3-7-10(8)13(19)16(12(7)18)9-5-2-6-15-11(9)17/h1,3-4,9H,2,5-6,14H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWHXPFBXPSHXGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)NC1)N2C(=O)C3=C(C2=O)C(=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1283964-17-9
Record name 4-amino-2-(2-oxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 3-aminophthalic acid (0.100 g, 0.552 mmol) in DMF (1.1 mL) was added 3-aminopiperidine-2-one (0.063 g, 0.552 mmol) and the reaction was stirred at 90° C. over 18 h. Volatiles were removed in vacuo and the dark-brown crude residue was purified by preparative reverse phase HPLC to give the desired product 28 (0.050 g, 35%) as an off-white powder. 1H NMR (400 MHz, DMSO) δ 7.83 (s, 1H), 7.43 (dd, J=8.3, 7.1 Hz, 1H), 7.07-6.87 (m, 2H), 6.47 (br s, 2H), 4.49 (dd, J=11.9, 6.3 Hz, 1H), 3.27-3.10 (m, 2H), 2.19 (dt, J=12.0, 7.7 Hz, 1H), 2.05-1.72 (m, 3H). MS (ESI) m/z calcd for C13H14N3O3 [M+H]+ 260.3, found: 260.9.
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0.063 g
Type
reactant
Reaction Step One
Name
Quantity
1.1 mL
Type
solvent
Reaction Step One
Yield
35%

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